

# 2,6-Difluorobenzyl chloride CAS number 697-73-4 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

Cat. No.: B1330475

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An In-depth Technical Guide to **2,6-Difluorobenzyl Chloride** (CAS: 697-73-4)

This guide provides a comprehensive overview of **2,6-Difluorobenzyl chloride**, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

## Physicochemical and Spectroscopic Properties

**2,6-Difluorobenzyl chloride** is a white to light yellow crystalline powder or solid at room temperature.<sup>[1][2]</sup> It is valued in organic synthesis for its reactive chloromethyl group, which is further activated by the electron-withdrawing effects of the two fluorine atoms on the benzene ring.

## Physical and Chemical Properties

The key physicochemical properties of **2,6-Difluorobenzyl chloride** are summarized in the table below.

Property	Value	Source(s)
CAS Number	697-73-4	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub>	[1][2][3]
Molecular Weight	162.56 g/mol	[1][2][3][4]
Appearance	White to light yellow crystal powder/solid	[1][2][3]
Melting Point	34-40 °C	[1][2][4][5]
Boiling Point	172-173 °C	[1][2]
Density	~1.273 g/cm <sup>3</sup> (estimate)	[1]
Flash Point	151 °F (66.1 °C)	[1]
Refractive Index	1.456	[1]
Vapor Pressure	0.0407 mmHg at 25°C	[1]
Solubility	Soluble in Chloroform, Acetone, DMSO, DMF. Slightly soluble in Methanol. Insoluble in water.	[1][6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **2,6-Difluorobenzyl chloride**.

Spectrum	Experimental Details
Infrared (IR)	Technique: Melt (Crystalline). Instrument: Bruker Tensor 27 FT-IR.[7]
Raman	Technique: FT-Raman. Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[7]

## Safety and Handling

**2,6-Difluorobenzyl chloride** is a corrosive and lachrymatory compound that requires careful handling in a controlled laboratory environment.[1][3]

### GHS Hazard Information

Pictogram	GHS05 (Corrosion)[4][7]
Signal Word	Danger[3][4]
Hazard Statements	H314: Causes severe skin burns and eye damage.[4][7]
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[4]

## Handling and Storage

- Handling: Use in a well-ventilated area with personal protective equipment (eyeshields, faceshield, gloves, respirator).[3][4] Avoid contact with skin, eyes, and clothing.[3]
- Storage: Store in a cool, dark place in a tightly closed, corrosion-resistant container under an inert atmosphere.[1][3][5] The recommended storage temperature is room temperature or between 10°C - 25°C.[1][5]

## Synthesis and Reactivity

**2,6-Difluorobenzyl chloride** is a versatile building block, primarily due to the reactivity of the benzylic chloride.[8]

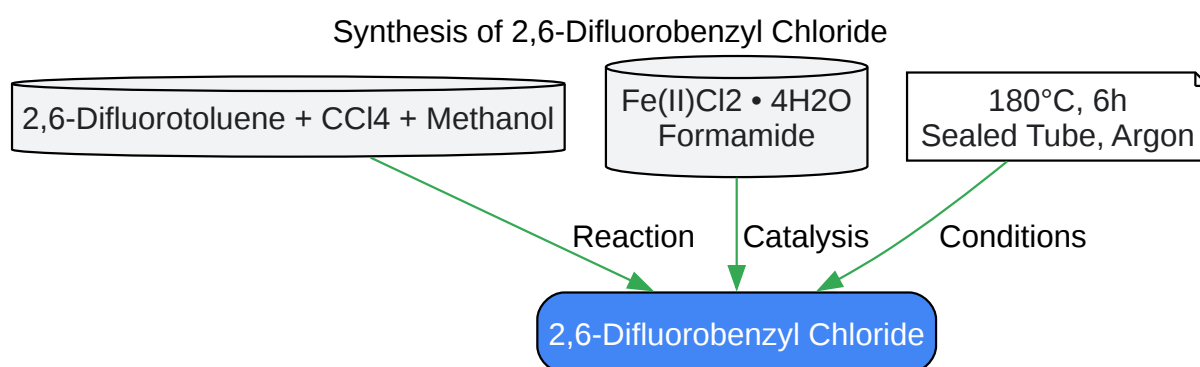
### General Synthesis

A common industrial synthesis method involves the reaction of gaseous chlorine with 2,6-difluorotoluene.[1][6] An alternative laboratory-scale synthesis has also been described.

Experimental Protocol: Synthesis via Iron Catalysis[9][10]

A method for producing difluorobenzyl chlorides involves the reaction of a difluorotoluene with carbon tetrachloride in the presence of a catalyst and specific reagents.

- Reagents & Ratios: The optimal ratio of [Fe catalyst] : [Formamide] : [Difluorotoluene] : [CCl<sub>4</sub>] : [Methanol] is cited as 1:50:100:200:50.[10]
- Reaction Conditions: The synthesis is conducted in a sealed autoclave under an inert argon atmosphere.[10] The mixture is heated to 180°C for 6 hours.[10]
- Outcome: This chemoselective reaction yields difluorobenzyl chloride at 18-37%.[10] The presence of both the iron catalyst and alcohol is essential for the reaction to proceed.[10]

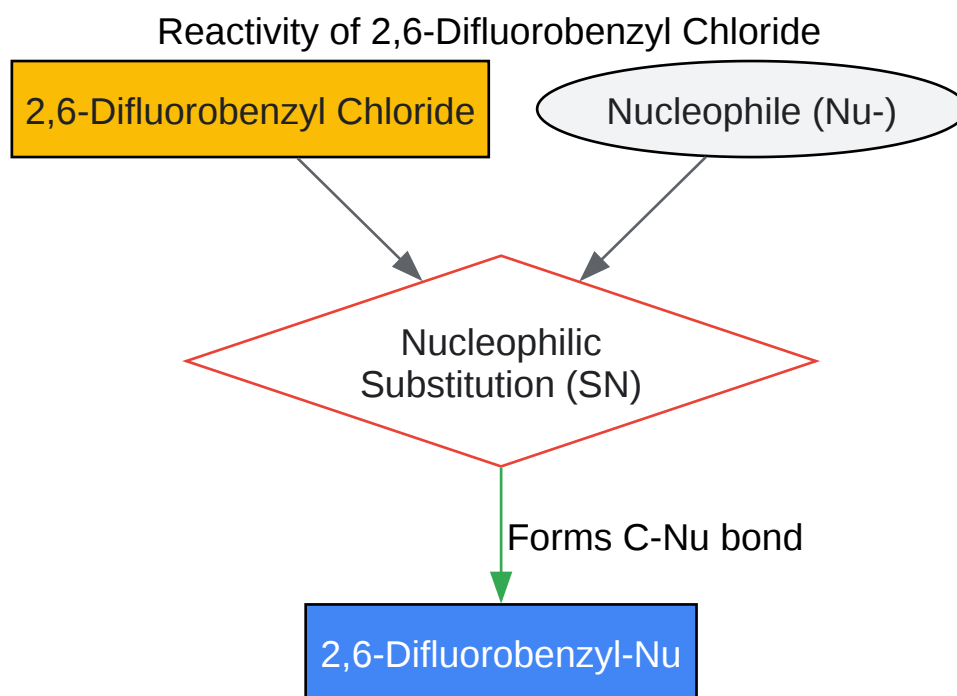


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Caption: Synthesis of **2,6-Difluorobenzyl Chloride**.

## Chemical Reactivity

The benzylic chloride is highly susceptible to nucleophilic substitution, making it a valuable electrophile for introducing the 2,6-difluorobenzyl moiety into target molecules. This reactivity is central to its application in pharmaceuticals and agrochemicals.[8][11]



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Caption: General Reactivity via Nucleophilic Substitution.

## Applications in Drug Development

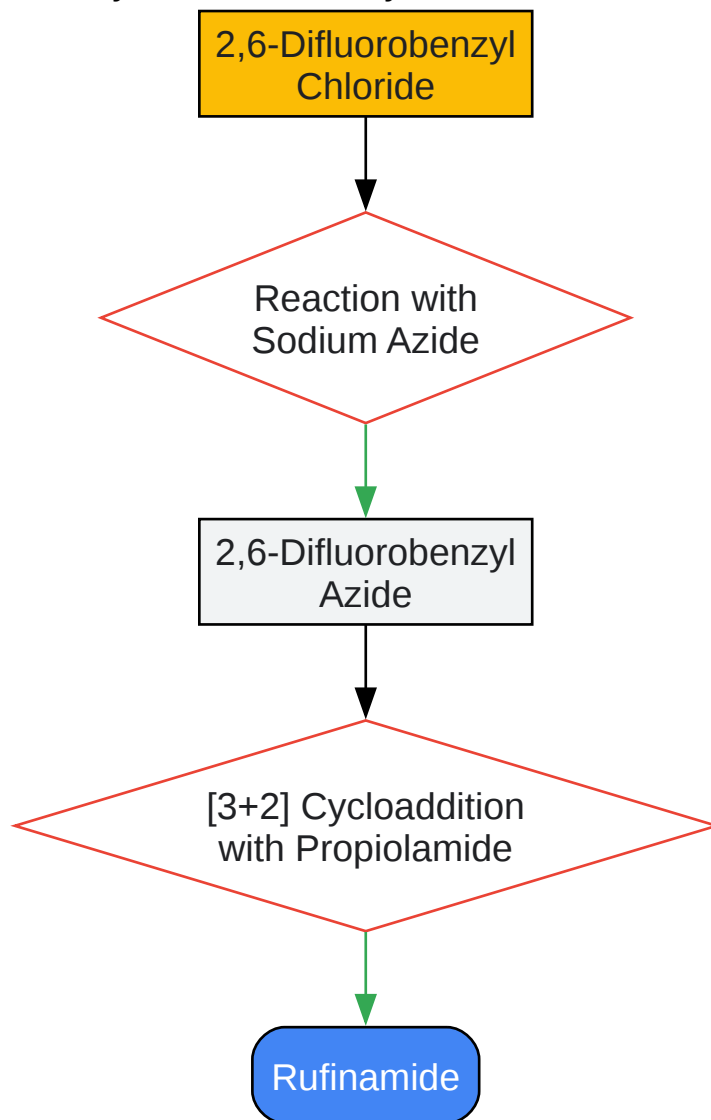
**2,6-Difluorobenzyl chloride** is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and potency.<sup>[2][12]</sup>

### Intermediate for Rufinamide

The most prominent application of **2,6-Difluorobenzyl chloride** is as a starting material for the synthesis of Rufinamide.<sup>[1][6][10]</sup> Rufinamide is an antiepileptic drug used for treating seizures associated with Lennox-Gastaut syndrome.<sup>[1][10]</sup>

The synthesis pathway involves the reaction of **2,6-difluorobenzyl chloride** to form an azide, followed by a cycloaddition reaction to create the triazole ring characteristic of Rufinamide.

## Synthesis Pathway of Rufinamide

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Caption: Key steps in the synthesis of Rufinamide.

## Broader Pharmaceutical and Agrochemical Use

Beyond Rufinamide, this compound serves as a building block for various fluorinated APIs and drug candidates, including those for anticancer, cardiovascular, and CNS-active drug research. [2][8] It is also used in the development of agrochemicals like pesticides and herbicides, where fluorine substitution can improve efficacy.[2]

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